

# KLU-1156 (Ganaplacide/Lumefantrine): A Comparative Guide on an Investigational Antimalarial Drug

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KL-1156**

Cat. No.: **B1673667**

[Get Quote](#)

An in-depth analysis of the data reproducibility and validation of KLU-1156 (KLU156), a promising next-generation antimalarial treatment, reveals a robust clinical trial profile. This guide provides a comprehensive comparison with the current standard of care, detailing experimental data, protocols, and the drug's mechanism of action to support researchers, scientists, and drug development professionals.

KLU-1156, also known as GanLum, is an investigational fixed-dose combination of ganaplacide (formerly KAF156) and a new solid dispersion formulation of lumefantrine. Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), it represents a significant advancement in the fight against malaria, particularly in the face of growing drug resistance.

## Performance Comparison with Standard of Care

Recent data from the Phase III KALUMA clinical trial (NCT05842954) has demonstrated the non-inferiority of KLU-1156 compared to the current standard of care, Coartem® (artemether-lumefantrine). The trial, conducted in 12 African countries with 1,688 participants, showed a high efficacy rate for KLU-1156 in treating uncomplicated Plasmodium falciparum malaria in adults and children.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

| Efficacy Endpoint                                                                   | KLU-1156<br>(Ganaplace/Lumefantrine<br>)                          | Coartem® (Artemether-<br>Lumefantrine)                            |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------|
| PCR-Corrected Adequate<br>Clinical and Parasitological<br>Response (ACPR) at Day 29 | 97.4% <a href="#">[1]</a> <a href="#">[4]</a>                     | 94.0% <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Conventional Per-Protocol<br>Analysis Cure Rate                                     | 99.2% <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> | 96.7% <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Uncorrected ACPR at Day 29                                                          | 85.3% <a href="#">[1]</a>                                         | 82.1% <a href="#">[1]</a>                                         |

## Mechanism of Action: A Novel Approach

KLU-1156's innovative edge lies in the novel mechanism of its component, ganaplace. Unlike artemisinin-based therapies, ganaplace belongs to the imidazolopiperazine class of compounds and targets a different pathway in the malaria parasite.[\[7\]](#)[\[10\]](#) It is understood to disrupt the parasite's internal protein transport systems, which are crucial for its survival within red blood cells.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#) This distinct mechanism of action makes KLU-1156 effective against artemisinin-resistant strains of the parasite and also aids in blocking the transmission of the disease by acting on the mature sexual stages (gametocytes) of the parasite.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

#### KLU-1156 (Ganaplacide) Mechanism of Action

## Experimental Protocols: Phase III KALUMA Trial (NCT05842954)

The validation of KLU-1156's efficacy and safety is primarily based on the robust design of the Phase III KALUMA trial.

#### Study Design:

- Title: Efficacy, Safety and Tolerability of KLU156 in Adults and Children  $\geq 5$  kg Body Weight With Uncomplicated *P. falciparum* Malaria.[13][14][15]
- Type: A randomized, open-label, multicenter study.[13]
- Arms:
  - Experimental Arm: KLU-1156 (ganaplacide/lumefantrine) administered once daily for three days.[13]

- Active Comparator Arm: Coartem® (artemether/lumefantrine) administered according to its approved regimen.[13]
- Participants: 1,688 adults and children with uncomplicated *P. falciparum* malaria across 34 sites in 12 African countries.[1][3][4][6][9]
- Primary Outcome: To confirm the efficacy of KLU-1156 by demonstrating non-inferiority to Coartem®, based on the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) at Day 29.[13]

**Inclusion Criteria:**

- Adults and children  $\geq$  5 kg body weight and  $\geq$  2 months of age.[13][14]
- Microscopically confirmed uncomplicated *P. falciparum* malaria.[14]
- Fever at screening or history of fever in the preceding 24 hours.

**Exclusion Criteria:**

- Signs of severe malaria.
- Certain co-morbidities or concomitant medications.



[Click to download full resolution via product page](#)

Phase III KALUMA Trial Workflow

## Data Reproducibility and Validation

The multicenter nature of the KALUMA trial, with a large and diverse patient population across various African nations, strengthens the external validity and reproducibility of the findings. The use of a standardized protocol, a central laboratory for PCR correction, and a well-established active comparator ensure the reliability of the collected data. The results have been presented at the American Society of Tropical Medicine and Hygiene (ASTMH) annual meeting, indicating peer-reviewed validation of the study's conclusions.[\[1\]](#)[\[4\]](#)[\[7\]](#)

## Logical Relationship: KLU-1156 Development and Validation

The development and validation of KLU-1156 follow a logical progression from preclinical discovery to large-scale clinical confirmation.



[Click to download full resolution via product page](#)

### KLU-1156 Development and Validation Pathway

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. novartis.com [novartis.com]
- 2. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]
- 3. Novartis says novel drug could counter malaria resistance | pharmaphorum [pharmaphorum.com]
- 4. Novartis declares positive results from phase III study for new malaria treatment [medicadialogues.in]
- 5. With malaria numbers rising, Novartis has phase III success | BioWorld [bioworld.com]
- 6. Promising Non-Artemisinin Malaria Drug Succeeds in Phase III Trial | news.myScience / news / wire - news in brief [myscience.ch]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pharmashots.com [pharmashots.com]
- 9. Phase 3 trial for next-generation malaria treatment GanLum meets primary endpoint, with potential to combat antimalarial resistance | Medicines for Malaria Venture [mmv.org]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. mednous.com [mednous.com]

- 12. expert reaction to press release from Novartis about their phase III trial of their next-generation malaria treatment KLU156 (GanLum) | Science Media Centre [sciencemediacentre.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinConnect | Efficacy, Safety and Tolerability of KLU156 in Adults [clinconnect.io]
- 15. Efficacy, Safety and Tolerability of KLU156 in Adults and Children  $\geq$  5 kg Body Weight With Uncomplicated P. Falciparum Malaria [ctv.veeva.com]
- To cite this document: BenchChem. [KLU-1156 (Ganaplacide/Lumefantrine): A Comparative Guide on an Investigational Antimalarial Drug]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673667#kl-1156-data-reproducibility-and-validation]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)